9-(beta-D-glucofuranosyl)adenine
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Overview
Description
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine moiety.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce amino-substituted adenine compounds .
Scientific Research Applications
9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
9-beta-D-xylofuranosyladenine: Another nucleoside analog with a similar structure but different sugar moiety.
Vidarabine (9-beta-D-arabinofuranosyladenine): An antiviral drug with a similar adenine base but different sugar component.
Adenosine: A naturally occurring nucleoside with a ribose sugar instead of beta-D-glucofuranose.
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions with enzymes. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
10279-87-5 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
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